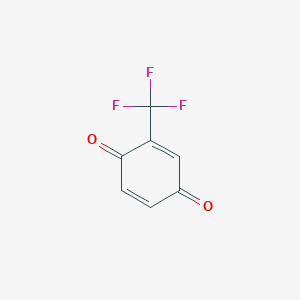

![molecular formula C11H10O3S B1355317 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 23045-75-2](/img/structure/B1355317.png)

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid

Descripción general

Descripción

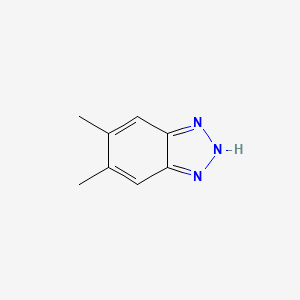

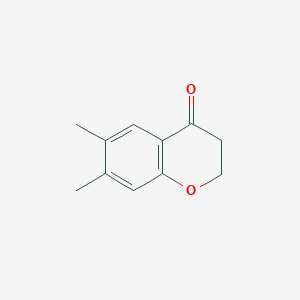

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 23045-75-2 . It has a molecular weight of 222.26 . The compound is a white solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid involves treating a solution of methyl 3-methyl-6-(methyloxy)-1-benzothiophene-2-carboxylate in methanol with 2M sodium hydroxide . The mixture is stirred at 60°C for 18 hours. The solvent is then evaporated, and the residue is taken up in water. The pH is adjusted to 1 by adding 2M HCl, forming a precipitate .Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid . The InChI code is 1S/C11H10O3S/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a white solid . It has a molecular weight of 222.26 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Decarboxylation and Derivatives Synthesis

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid and its analogs have been studied for their potential in decarboxylation processes. For example, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated using hydrobromic acid, offering better yield and product quality than previous methods. The 5-methoxy analog is stable to decarboxylation under these conditions but undergoes demethylation, leading to further decarboxylation of the resultant phenol (Jackson & Bowlus, 1980).

Synthesis of Isomeric Acids

Research has also focused on the synthesis of isomeric benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups at different positions. These acids have been used to create disubstituted benzo[b]thiophenes and their methyl esters, expanding the range of potential chemical derivatives (Campaigne & Abe, 1975).

Photocyclization for Synthesis

Another application involves the use of photocyclization of 3-styrylbenzo[b]thiophenes to synthesize monomethylbenzo[b]naphtho[2,1-d]thiophenes, a process that utilizes various methylated benzo[b]thiophene derivatives (Tominaga et al., 1982).

Applications in Pharmacology

In pharmacology, derivatives of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid have been explored for their potential in developing new drugs. For instance, some derivatives have been shown to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory properties (Boschelli et al., 1995).

Plant Growth Regulation

A derivative of benzo[b]thiophene, specifically 4-methoxybenzo[b]thienyl-3-acetic acid, has been found to significantly enhance plant growth, indicating potential applications in agriculture (Schuetz & Titus, 1967).

Safety And Hazards

Propiedades

IUPAC Name |

6-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHFVTXBQQYWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)